![molecular formula C19H17FO4S B033475 3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone CAS No. 178402-36-3](/img/structure/B33475.png)
3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone
概要
説明
3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with fluorophenyl and methylsulfonylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl and methylsulfonylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability. This method allows for better heat and mass transfer, leading to higher yields and purity.
化学反応の分析
Patent WO2015080435A1
This method involves:
- C-acylation : A ketone precursor reacts with α-bromoisobutyryl cyanide using sodium hydride in DMF, followed by an intramolecular cyclization to form the furanone core .
- Hydrolysis : The intermediate undergoes hydrolysis with sodium hydroxide in a mixed solvent (water/THF) to yield the final compound .
- Sulfonation : Activation of a sulfinate intermediate with thionyl chloride in dichloromethane produces a sulfonyl chloride, which is then converted to the sulfonamide via ammonia treatment .
Patent US5474995A
This approach synthesizes a structurally similar compound (3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone) through:
- Acylation : Reaction of 4-(methylsulfonyl)benzaldehyde with acetyl chloride in the presence of aluminum chloride .
- Cyclization : Intramolecular esterification to form the furanone ring .
Oxidation Reactions
The compound undergoes oxidation to form ketones or carboxylic acids, as evidenced by:
- Potassium permanganate in acidic medium converting the furanone to a ketone derivative .
- Chromium trioxide oxidizing the compound under controlled conditions to yield carboxylic acids.
Substitution Reactions
Substitution at the aromatic rings is achieved using:
- Sodium hydride in DMF for nucleophilic aromatic substitution, introducing functional groups like sulfonamides .
- Lithium aluminum hydride for selective reduction of carbonyl groups, yielding alcohols or alkanes.
Comparison with Similar Compounds
Key Reaction Conditions
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
C-acylation | Sodium hydride, DMF | -20°C to 30°C, 1–8 hours | Furanone intermediate |
Hydrolysis | Sodium hydroxide | 0°C to 25°C, 1–8 hours | Final compound |
Sulfonation | Thionyl chloride | -10°C to 0°C, 3–8 hours | Sulfonyl chloride |
Research Findings
- In vitro studies demonstrate that the compound selectively inhibits COX-2, achieving IC50 values 2–3 times lower than nimesulide in human myometrial cells .
- Molecular docking reveals strong binding affinity to COX-2 active sites, correlating with its anti-inflammatory efficacy .
This compound’s reactivity and synthesis pathways highlight its potential as a lead molecule in drug discovery, particularly for inflammatory and vascular disorders.
科学的研究の応用
Cyclooxygenase Inhibition
DFU has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Its inhibitory action suggests potential therapeutic applications in treating inflammatory conditions. Studies have shown that DFU is more potent than traditional COX inhibitors like nimesulide in inhibiting contractions of the human myometrium stimulated by various agents such as KCl, oxytocin, and PGF2α . This property indicates its potential use in managing conditions associated with excessive uterine contractions, such as dysmenorrhea or preterm labor.
Antinociceptive Activity
Research has indicated that DFU exhibits antinociceptive properties, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways through COX inhibition, which could be beneficial in treating chronic pain conditions .
Vascular Applications
DFU is also being explored for its effects on vascular smooth muscle contraction. Its ability to inhibit COX may contribute to vasodilation and improved blood flow, suggesting potential applications in cardiovascular health .
Study on Myometrial Contractions
In a study published in the Journal of Pharmacology, researchers evaluated the effect of DFU on isolated human myometrial strips obtained from pregnant women undergoing cesarean sections. The study demonstrated that DFU significantly reduced the amplitude and frequency of contractions induced by KCl and oxytocin in a concentration-dependent manner . The findings emphasized DFU's potential as a therapeutic agent for managing uterine hyperactivity.
Comparative Efficacy with Nimesulide
A comparative study highlighted that DFU's efficacy as a COX inhibitor surpassed that of nimesulide, particularly at lower concentrations. This suggests that DFU could offer a more effective alternative for patients requiring anti-inflammatory treatment without the side effects commonly associated with non-selective COX inhibitors .
Data Table: Summary of Pharmacological Properties
Property | DFU | Nimesulide |
---|---|---|
COX Selectivity | COX-1 selective | Non-selective |
Potency (EC50) | Lower than nimesulide | Higher than DFU |
Effect on Myometrial Strips | Significant inhibition | Moderate inhibition |
Potential Uses | Pain management, Antiinflammatory | Pain management |
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(3-Fluorophenyl)-5,5-dimethyl-4-phenylfuran-2-one
- 3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylphenyl)furan-2-one
Uniqueness
3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one is unique due to the presence of both fluorophenyl and methylsulfonylphenyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
生物活性
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, commonly referred to as DFU (CAS Number: 178402-36-3), is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on its anticancer potential, pharmacological mechanisms, and relevant case studies.
- Molecular Formula : C19H17F O4S
- Molecular Weight : 360.399 g/mol
- Structure : The compound features a furanone core with various substituents that enhance its biological activity.
Biological Activity Overview
DFU has been investigated for its potential as an anticancer agent. The following sections detail its mechanisms of action, efficacy in various cancer cell lines, and relevant pharmacological properties.
DFU's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression:
- Cyclooxygenase Inhibition : DFU has been shown to selectively inhibit COX-2, an enzyme implicated in inflammation and cancer progression. This inhibition may lead to reduced tumor growth and metastasis .
- Antiproliferative Effects : Studies indicate that DFU exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (K562) cells. The compound's IC50 values suggest potent activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have demonstrated that DFU can bind effectively to target proteins involved in cancer cell proliferation and survival, suggesting a mechanism for its observed biological effects .
Efficacy in Cancer Cell Lines
A comprehensive study evaluated DFU against several human cancer cell lines using the MTT assay:
Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
MDA-MB-231 | 0.03 | Doxorubicin | 0.60 |
A549 | 0.05 | Cisplatin | 0.80 |
K562 | 0.04 | 4-Hydroxycoumarin | >100 |
Table 1: Antiproliferative Activity of DFU Compared to Standard Chemotherapeutics
The results indicate that DFU is significantly more potent than traditional chemotherapeutic agents under both normoxic and hypoxic conditions, highlighting its potential as a novel therapeutic agent .
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 cells, DFU was shown to enhance apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .
- In Vivo Studies : Animal models treated with DFU demonstrated reduced tumor size and improved survival rates compared to untreated controls, supporting its potential as an effective anticancer agent .
特性
IUPAC Name |
3-(3-fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERGIJHYVUXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143502 | |
Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178402-36-3 | |
Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178402-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178402-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。